2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one
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Description
Molecular Structure Analysis
The molecular structure of this compound is based on the pyridazin-3(2H)-one skeleton, which is a common structure in many pharmacologically active compounds . The compound also contains an azepan-1-yl group and a 4-ethoxyphenyl group attached to the pyridazin-3-one ring.Scientific Research Applications
Anti-inflammatory and Analgesic Applications
A key application of similar compounds, such as 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, lies in their potential anti-inflammatory and analgesic effects. These compounds have shown promise as ideal anti-inflammatory agents with selectivity for COX-2 enzymes, potentially offering benefits without significant ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).
Synthesis and Spectral Characterization
There has been significant research into the synthesis and spectral characterization of related compounds, including various derivatives of pyridazin-3-one. These studies focus on the chemical processes and the resulting structural properties of these compounds, which are crucial for understanding their potential applications in various fields (Mahmoud et al., 2012).
Novel Synthesis Methods
Advances have been made in the synthesis of novel compounds within this chemical class, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. These methods are vital for the development of new drugs and materials with potential applications in various fields, including medicinal chemistry (Koza et al., 2013).
Protein Kinase B Inhibition
Novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). These compounds are essential for understanding the molecular interactions involved in various diseases and could lead to the development of new therapeutic agents (Breitenlechner et al., 2004).
Photophysical Properties
Studies on the photophysical properties of 4-aza-indole derivatives, which are structurally similar to the compound , have shown reverse solvatochromism behavior depending on solvent polarity. This research is crucial for potential applications in sensors, optoelectronic devices, and as labeling agents (Bozkurt & Doğan, 2018).
Antimicrobial Activity
There has been research into the antimicrobial activity of related compounds, which indicates potential applications in developing new antimicrobial drugs. These studies are particularly relevant in the context of increasing antibiotic resistance (Demchenko et al., 2021).
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-26-17-9-7-16(8-10-17)18-11-12-19(24)23(21-18)15-20(25)22-13-5-3-4-6-14-22/h7-12H,2-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGJKHLSKXVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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